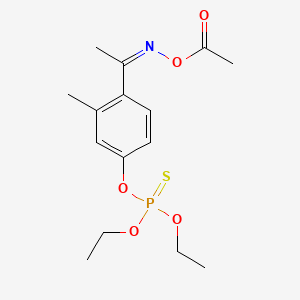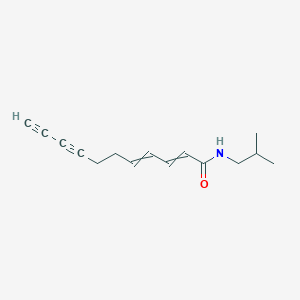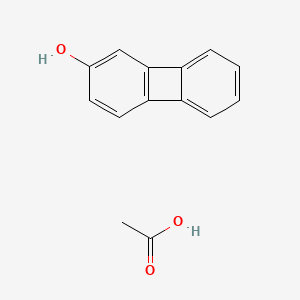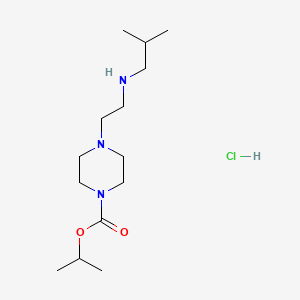
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and medicine. This compound is structurally related to other organophosphates and is recognized for its potential as an insecticide and acaricide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a chemotherapeutic agent.
Industry: Employed as an insecticide and acaricide in agricultural practices
Mechanism of Action
The primary mechanism of action of O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . This mechanism is similar to other organophosphates, which also target acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
Parathion: O,O-diethyl O-(4-nitrophenyl) phosphorothioate, a widely known organophosphate insecticide.
Malathion: O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate, another organophosphate used as an insecticide.
Chlorpyrifos: O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, commonly used in agriculture.
Uniqueness
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its acetyloxyimino group differentiates it from other organophosphates, potentially offering unique advantages in terms of selectivity and potency .
Properties
CAS No. |
22936-44-3 |
|---|---|
Molecular Formula |
C15H22NO5PS |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(Z)-1-(4-diethoxyphosphinothioyloxy-2-methylphenyl)ethylideneamino] acetate |
InChI |
InChI=1S/C15H22NO5PS/c1-6-18-22(23,19-7-2)21-14-8-9-15(11(3)10-14)12(4)16-20-13(5)17/h8-10H,6-7H2,1-5H3/b16-12- |
InChI Key |
YODNKNIGHBPBRE-VBKFSLOCSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1)/C(=N\OC(=O)C)/C)C |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1)C(=NOC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)






![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)



![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
